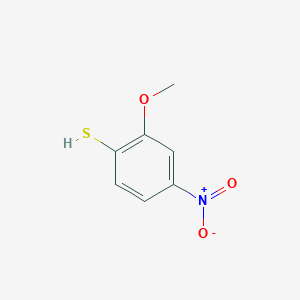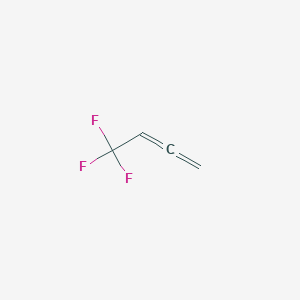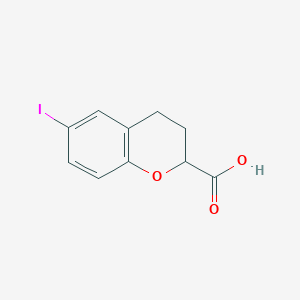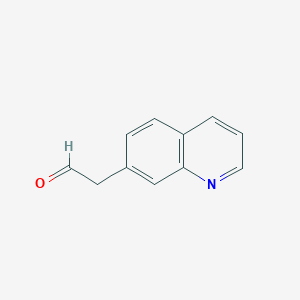
2-(Quinolin-7-YL)acetaldehyde
描述
2-(Quinolin-7-YL)acetaldehyde is an organic compound featuring a quinoline ring system attached to an acetaldehyde group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the aldehyde group in this compound makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-7-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
化学反应分析
Types of Reactions: 2-(Quinolin-7-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(Quinolin-7-YL)acetic acid.
Reduction: 2-(Quinolin-7-YL)ethanol.
Substitution: Halogenated quinoline derivatives.
科学研究应用
2-(Quinolin-7-YL)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the quinoline ring’s photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-(Quinolin-7-YL)acetaldehyde involves its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies.
相似化合物的比较
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-8-YL)acetaldehyde: A structural isomer with similar chemical properties but different biological activities.
2-(Quinolin-6-YL)acetaldehyde: Another isomer with distinct reactivity and applications.
Uniqueness: 2-(Quinolin-7-YL)acetaldehyde is unique due to the specific position of the aldehyde group on the quinoline ring, which influences its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities compared to its isomers.
属性
IUPAC Name |
2-quinolin-7-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAUWSRXJBYNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627121 | |
| Record name | (Quinolin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-98-1 | |
| Record name | (Quinolin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


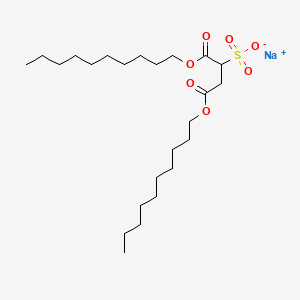
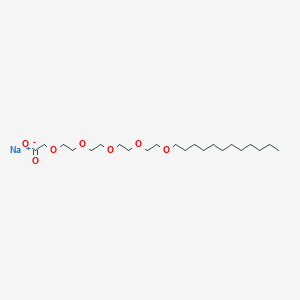
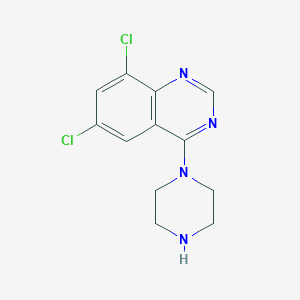
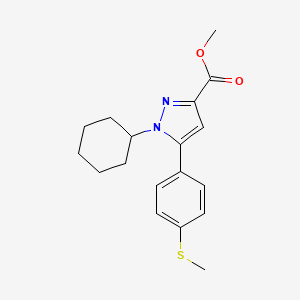
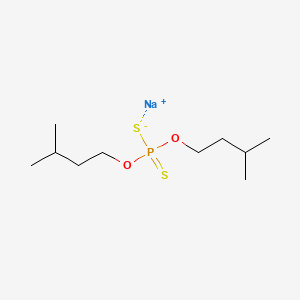
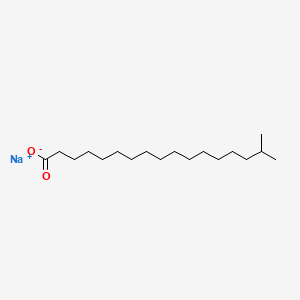
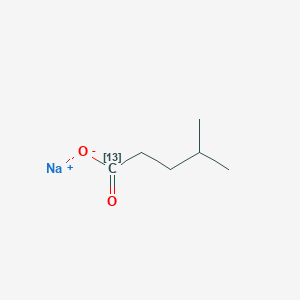
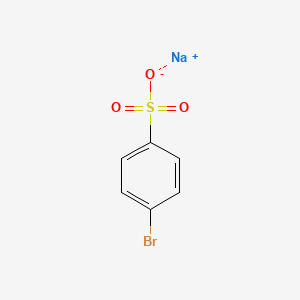
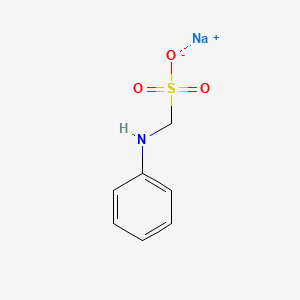
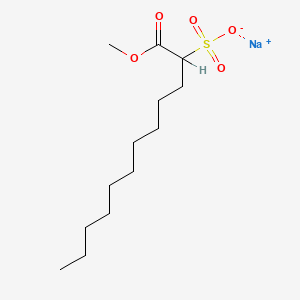
![4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1630115.png)
